molecular formula C15H16ClNO5 B14310715 2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate CAS No. 113728-83-9

2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate

Katalognummer: B14310715
CAS-Nummer: 113728-83-9
Molekulargewicht: 325.74 g/mol
InChI-Schlüssel: CIXIDWAZLXNJHV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate is a chemical compound with a complex structure that includes a pyridinium ion

Vorbereitungsmethoden

The synthesis of 2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate typically involves multiple steps. One common method includes the reaction of 2,6-dimethylpyridine with benzaldehyde to form an intermediate, which is then reacted with ethyl chloroacetate. The final step involves the addition of perchloric acid to yield the perchlorate salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2,6-Dimethyl-1-(2-oxoethyl)-4-phenylpyridin-1-ium perchlorate can be compared with similar compounds such as:

  • 2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl 2,3,6-trichlorobenzoate
  • 2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl 2,3,4-trimethoxybenzoate

These compounds share structural similarities but differ in their specific functional groups and chemical properties

Eigenschaften

CAS-Nummer

113728-83-9

Molekularformel

C15H16ClNO5

Molekulargewicht

325.74 g/mol

IUPAC-Name

2-(2,6-dimethyl-4-phenylpyridin-1-ium-1-yl)acetaldehyde;perchlorate

InChI

InChI=1S/C15H16NO.ClHO4/c1-12-10-15(14-6-4-3-5-7-14)11-13(2)16(12)8-9-17;2-1(3,4)5/h3-7,9-11H,8H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI-Schlüssel

CIXIDWAZLXNJHV-UHFFFAOYSA-M

Kanonische SMILES

CC1=CC(=CC(=[N+]1CC=O)C)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.